molecular formula C11H11N3O B12223405 3-(cyclopropylmethyl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one

3-(cyclopropylmethyl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one

Cat. No.: B12223405
M. Wt: 201.22 g/mol
InChI Key: ZOMGTFUURYAGFA-UHFFFAOYSA-N
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Description

3-(cyclopropylmethyl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethyl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of ethyl cyanoacetate with thiourea in the presence of a base, followed by cyclization with 2-chloroacetaldehyde, can yield the desired pyrido[3,2-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as ultrasonic-assisted synthesis and microwave-assisted synthesis have been explored to enhance the efficiency of the process . These methods offer advantages such as shorter reaction times and reduced energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethyl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrido[3,2-d]pyrimidine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(cyclopropylmethyl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one stands out due to its unique cyclopropylmethyl group, which can influence its binding affinity and specificity towards molecular targets. This structural feature may contribute to its enhanced biological activity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3-(cyclopropylmethyl)pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H11N3O/c15-11-10-9(2-1-5-12-10)13-7-14(11)6-8-3-4-8/h1-2,5,7-8H,3-4,6H2

InChI Key

ZOMGTFUURYAGFA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=NC3=C(C2=O)N=CC=C3

Origin of Product

United States

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